molecular formula C8H8N2O4 B1604077 3-(Methylamino)-4-nitrobenzoic acid CAS No. 214778-10-6

3-(Methylamino)-4-nitrobenzoic acid

Cat. No. B1604077
Key on ui cas rn: 214778-10-6
M. Wt: 196.16 g/mol
InChI Key: QIUGFPYSYODUEE-UHFFFAOYSA-N
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Patent
US08759535B2

Procedure details

N-Methyl-3-methylamino-4-nitro-benzamide (407 mg) was prepared by following General Procedure N starting from 3-methylamino-4-nitro-benzoic acid (500 mg), DPPA (550 uL), DIEA (445 uL), and methylamine (2 M in THF, 2.55 mL).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
445 μL
Type
reactant
Reaction Step Two
Quantity
2.55 mL
Type
reactant
Reaction Step Three
Name
Quantity
550 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[N+:12]([O-:14])=[O:13])[C:6]([OH:8])=O.C[CH2:16][N:17](C(C)C)C(C)C.CN>C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=O)=CC=1>[CH3:16][NH:17][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:11]([N+:12]([O-:14])=[O:13])=[C:3]([NH:2][CH3:1])[CH:4]=1

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
CNC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Step Two
Name
Quantity
445 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
2.55 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
550 μL
Type
solvent
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CNC(C1=CC(=C(C=C1)[N+](=O)[O-])NC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 407 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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